molecular formula C16H18FN3O3 B7351268 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

Katalognummer B7351268
Molekulargewicht: 319.33 g/mol
InChI-Schlüssel: PIPWTXIIOUEIPP-HUUCEWRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide, also known as Fexinidazole, is a drug that belongs to the class of nitroimidazole compounds. It has been developed as a potential treatment for human African trypanosomiasis, a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.

Wirkmechanismus

The exact mechanism of action of 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide is not fully understood. However, it is thought to be a prodrug that is activated by the parasite's nitroreductase enzymes. The activated form of the drug then produces toxic free radicals that damage the parasite's DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. In addition, it has been shown to be well-tolerated in human clinical trials, with few adverse effects reported. However, it is important to note that further studies are needed to fully evaluate the safety and efficacy of the drug.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It has a long half-life, which allows for a single-dose treatment regimen in animal models. In addition, it has been shown to be effective against both the bloodstream and the central nervous system forms of the parasite. However, it is important to note that further studies are needed to fully evaluate the drug's efficacy in different animal models and to determine the optimal dosing regimen.

Zukünftige Richtungen

There are several potential future directions for research on 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other drugs. Another area of interest is the evaluation of the drug's efficacy in different animal models and in human clinical trials. Finally, there is a need for further studies to fully understand the drug's mechanism of action and to identify potential resistance mechanisms.

Synthesemethoden

The synthesis of 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenylamino)acetate. This intermediate is then reacted with (3R,4R)-4-methoxyoxane-3-carboxylic acid to form the corresponding ester, which is subsequently converted to the carboxamide by reaction with 1H-pyrazole-5-carboxamidine.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of human African trypanosomiasis. In vitro studies have shown that it is effective against both the bloodstream and the central nervous system forms of the parasite. In addition, it has been shown to have a long half-life in humans, making it a potential candidate for a single-dose treatment regimen.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-22-15-6-7-23-9-14(15)18-16(21)13-8-12(19-20-13)10-2-4-11(17)5-3-10/h2-5,8,14-15H,6-7,9H2,1H3,(H,18,21)(H,19,20)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWTXIIOUEIPP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.